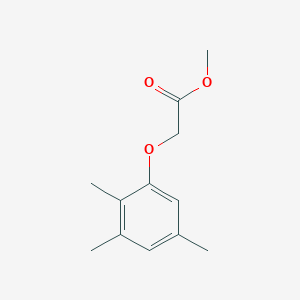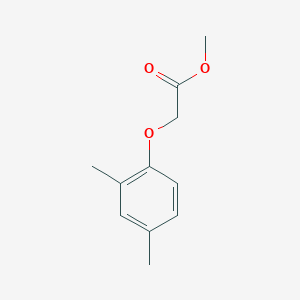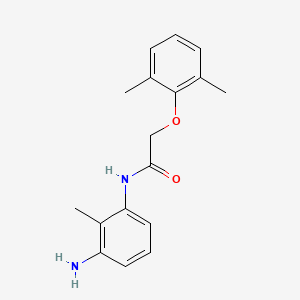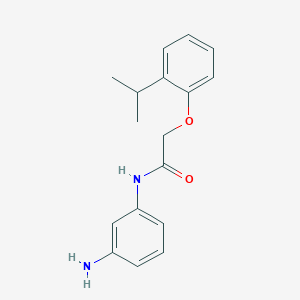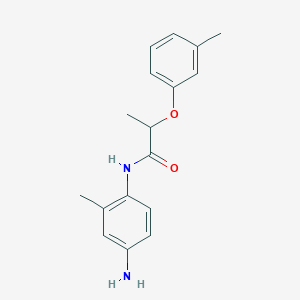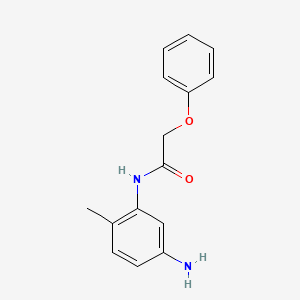![molecular formula C18H22N2O2 B3174863 N-(3-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide CAS No. 954564-13-7](/img/structure/B3174863.png)
N-(3-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide
Overview
Description
N-(3-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide, also known as TBPA, is a widely used chemical compound in the field of scientific research. TBPA is a versatile reagent that has been used in a variety of laboratory experiments, from synthesizing new compounds to studying biochemical and physiological effects.
Scientific Research Applications
Chemoselective Acetylation in Synthesis
The compound N-(2-Hydroxyphenyl)acetamide, closely related to N-(3-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide, is used as an intermediate in the natural synthesis of antimalarial drugs. A study by Magadum and Yadav (2018) demonstrates its chemoselective monoacetylation using Novozym 435 as a catalyst, highlighting its importance in drug synthesis processes (Magadum & Yadav, 2018).
Biological Activity in Soil Microorganisms
Research by Girel et al. (2022) indicates that compounds derived from 2-aminophenol, similar in structure to this compound, show biological activity when incubated with various microorganisms. This highlights its potential applications in understanding microbial processes and interactions (Girel et al., 2022).
Synthesis and Pharmacological Assessment
A study by Rani et al. (2016) involves the synthesis of derivatives with a 2-phenoxy-N-(1-phenylethyl)acetamide nucleus, which shares structural similarities with this compound. This research is significant for understanding the synthesis methods and potential pharmacological applications of such compounds (Rani et al., 2016).
Anticancer, Anti-Inflammatory, and Analgesic Activities
The synthesis of 2-(Substituted phenoxy) Acetamide Derivatives, which are structurally similar to the compound , has been researched by Rani et al. (2014). This study focuses on their potential as anticancer, anti-inflammatory, and analgesic agents, suggesting a broad spectrum of medical applications (Rani et al., 2014).
Hydrogen Bond Studies
Research by Romero and Angela Margarita (2008) on substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, which are related to this compound, provides insights into their hydrogen-bonding patterns. This is crucial for understanding the chemical properties and potential applications in materials science (Romero & Angela Margarita, 2008).
Green Electrochemical Synthesis
A study by Jamshidi and Nematollahi (2017) explores green electrochemical strategies for synthesizing N-phenylquinoneimine derivatives, involving N-(4-aminophenyl) acetamide. This research is significant for environmentally friendly synthesis methods relevant to compounds like this compound (Jamshidi & Nematollahi, 2017).
Synthesis and Molecular Docking in Anticancer Drugs
Sharma et al. (2018) focus on the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and its anticancer properties. The study includes molecular docking analysis targeting VEGFr receptors, relevant to understanding the therapeutic potential of similar compounds (Sharma et al., 2018).
properties
IUPAC Name |
N-(3-aminophenyl)-2-(2-tert-butylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-18(2,3)15-9-4-5-10-16(15)22-12-17(21)20-14-8-6-7-13(19)11-14/h4-11H,12,19H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYFFWJFMFJJJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



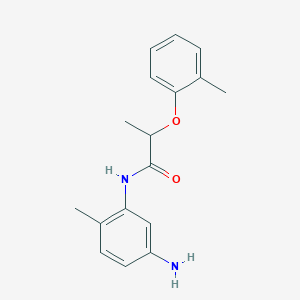

![1-ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3174805.png)
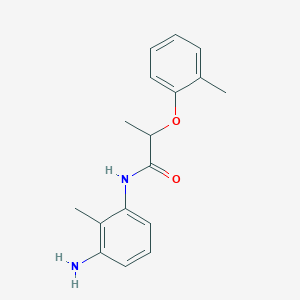
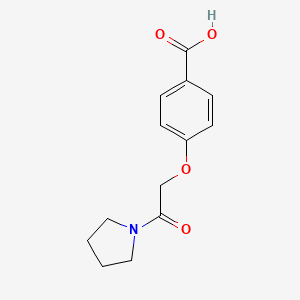
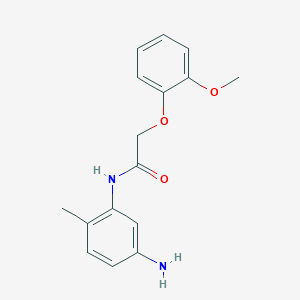
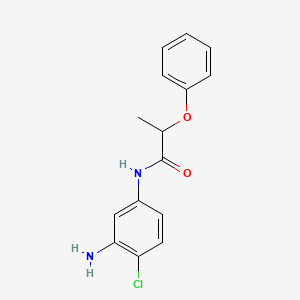
![5-Iodobenzo[d]isoxazole](/img/structure/B3174840.png)
